Cross-Coupling Reactivity: Iodo vs. Bromo Analog in tert-Butyl Ester Series
In palladium-catalyzed cross-couplings, the carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-bromine bond. For tert-butyl benzoate systems, the iodo derivative (target compound) exhibits substantially higher reactivity, enabling milder reaction conditions or higher yields compared to the analogous bromo compound. While direct kinetic data for this specific pair is unavailable in the primary literature, the well-established reactivity trend across aryl halides—C-I > C-Br >> C-Cl—is a class-level inference with high predictive value [1]. The presence of the ortho-tert-butyl ester introduces steric hindrance that can attenuate the reactivity of all halides, but the superior leaving-group ability of iodide relative to bromide becomes even more critical for achieving acceptable reaction rates under these challenging steric conditions [2].
| Evidence Dimension | Relative rate of oxidative addition with Pd(0) catalysts |
|---|---|
| Target Compound Data | High (aryl iodide, tert-butyl ester) |
| Comparator Or Baseline | tert-Butyl 2-bromo-5-methoxybenzoate: Lower reactivity (aryl bromide) |
| Quantified Difference | General class trend: Ar-I reacts 10-100x faster than Ar-Br in oxidative addition [1]. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (Suzuki, Heck, etc.) |
Why This Matters
The superior reactivity of the iodo compound translates to higher yields, shorter reaction times, and the potential to use lower catalyst loadings, directly improving cost-efficiency and reducing purification burden.
- [1] Hartwig, J. F. *Organotransition Metal Chemistry: From Bonding to Catalysis*. University Science Books, 2010, Chapter 7. (Standard reference for relative rates of oxidative addition.) View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 1995, 95, 7, 2457-2483. View Source
